Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from Catharanthus roseus
Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sourcing and extraction of catharanthine tartrate from the medicinal plant Catharanthus roseus. Catharanthine, a prominent terpenoid indole alkaloid (TIA), is a critical precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine. This document details the biosynthesis of catharanthine within the plant, outlines various extraction and purification methodologies, and presents quantitative data to inform and guide research and development efforts.
Source and Biosynthesis of Catharanthine
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is the exclusive natural source of over 130 TIAs, including the pharmaceutically significant catharanthine.[1] The biosynthesis of these complex molecules is a multi-stage process involving enzymes, regulatory genes, and various cellular compartments.[2]
The TIA biosynthetic pathway can be broadly categorized into three stages:[1]
-
Formation of Precursors: Tryptamine is synthesized via the shikimate pathway, while secologanin is produced through the terpenoid (or non-mevalonate) pathway.[1]
-
Formation of Monomeric Alkaloids: Tryptamine and secologanin condense to form strictosidine, the central intermediate for all TIAs.[1][3] Strictosidine then undergoes a series of enzymatic conversions to produce various monomeric alkaloids, including catharanthine and vindoline.[1]
-
Formation of Bisindole Alkaloids: The crucial coupling of catharanthine and vindoline leads to the formation of α-3′,4′-anhydrovinblastine, which is subsequently converted to vinblastine and then vincristine.[1]
The intricate biosynthetic pathway leading to catharanthine is depicted in the diagram below.
Extraction Methodologies
The extraction of catharanthine from C. roseus plant material, primarily the leaves, involves several methodologies, ranging from traditional solvent-based techniques to more advanced methods like supercritical fluid extraction. The choice of method often depends on the desired scale, purity, and efficiency.
Solvent-Based Extraction
Solvent extraction remains a common method for isolating alkaloids from plant matrices. The general principle involves using a solvent to selectively dissolve the target compounds.
Experimental Protocol: Acid-Base Extraction
A widely used method involves an initial acid extraction to protonate the alkaloids, rendering them soluble in an aqueous medium. This is followed by basification and extraction into an organic solvent.
-
Preparation of Plant Material: Dried and powdered leaves of C. roseus are used as the starting material to increase the surface area for extraction.[4]
-
Acidic Extraction: The powdered leaves are extracted with an acidic aqueous solution, such as 0.1 M hydrochloric acid (HCl) or a 2% tartaric acid solution.[5][6] This step protonates the alkaloids, forming their soluble salt forms.[5] Protons in the acidic media also help to break down the plant matrix, facilitating the release of the analytes.[7]
-
Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate can then be washed with a nonpolar solvent like petroleum ether or chloroform to remove chlorophyll and other lipophilic impurities.[7][8]
-
Basification and Organic Extraction: The pH of the acidic aqueous solution is adjusted to alkaline conditions (e.g., pH 10) using a base like sodium hydroxide (NaOH) or ammonia solution.[5][6] This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent such as methylene chloride, chloroform, or ethyl acetate.[4][6]
-
Concentration: The organic extract is concentrated in vacuo to yield a crude alkaloid mixture.[6]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Experimental Protocol: Supercritical CO₂ Extraction
-
Sample Preparation: Dried and powdered C. roseus leaves (e.g., 200-300 mesh size) are packed into the extraction vessel.[10]
-
Extraction Conditions: Supercritical CO₂ is passed through the sample. The extraction efficiency and selectivity can be optimized by adjusting pressure, temperature, and the addition of a polar co-solvent (modifier) like methanol or ethanol.[9][11] For instance, optimal recovery of catharanthine has been reported at 250 bar and 80°C using 6.6 vol% methanol as a modifier for 40 minutes.[11]
-
Separation and Collection: After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds, which are then collected.
The general workflow for extracting and purifying catharanthine is illustrated below.
Purification Techniques
The crude extract obtained from the initial extraction process is a complex mixture of various alkaloids and other plant metabolites.[5] Therefore, further purification steps are essential to isolate catharanthine.
Chromatographic Methods:
-
Column Chromatography: This is a standard technique used for the separation of alkaloids. Silica gel is a common stationary phase, and a gradient elution with solvents like chloroform, methanol, and ethanol mixtures is employed to separate the alkaloids based on their polarity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high resolution and is used for both analytical quantification and preparative isolation of catharanthine.[12] Reversed-phase columns are often used with mobile phases consisting of mixtures of methanol, acetonitrile, and buffer solutions.[10]
-
Centrifugal Partition Chromatography (CPC): CPC, a form of counter-current chromatography, is an effective preparative technique for isolating alkaloids. The pH-zone refining mode of CPC has been successfully used for the efficient, single-step isolation of catharanthine from a crude C. roseus alkaloid mixture.[13]
Quantitative Data
The concentration of catharanthine in C. roseus can vary significantly depending on the cultivar, growing conditions, and the part of the plant being analyzed.[14][15] The leaves are generally the primary source for catharanthine extraction.[14]
| Parameter | Value | Source |
| Plant Part | Leaves | [14] |
| Cultivar | Pacifica Peach | [14] |
| Catharanthine Concentration | 2903 ± 384 µg/g Dry Weight | [14] |
| Elicitor Treatment | 0.1 µg/mL 3 kDa chitooligosaccharides | [16] |
| Increase in Catharanthine | 141.54% | [16] |
Table 1: Catharanthine Content in C. roseus
Different extraction techniques yield varying recoveries of catharanthine. The choice of method can significantly impact the efficiency of the isolation process.
| Extraction Method | Key Parameters | Catharanthine Recovery | Source |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min | 100% | [11] |
| Soxhlet Extraction | Dichloromethane, 16 h reflux | - | [11] |
| Solid-Liquid Extraction (Ultrasonic) | 0.5 M H₂SO₄ and methanol (3:1 v/v), 3 h | - | [11] |
| Homogenate Extraction | 0.15% H₂SO₄ and 50% methanol, 3 x 2.5 min | Higher yield than ultrasonic, warm immersion, and hot reflux methods | [17] |
Table 2: Comparison of Catharanthine Extraction Methods
Conclusion
The sourcing and extraction of catharanthine tartrate from Catharanthus roseus is a multi-faceted process that begins with understanding its biosynthesis within the plant and extends to the application of sophisticated extraction and purification technologies. While traditional solvent extraction methods are still prevalent, advanced techniques like supercritical fluid extraction and centrifugal partition chromatography offer improved efficiency, selectivity, and greener alternatives. The quantitative data presented highlights the importance of cultivar selection and the optimization of extraction parameters to maximize the yield of this crucial pharmaceutical precursor. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to develop and refine methodologies for the production of catharanthine and its valuable derivatives.
References
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- 3. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 61.8.75.226 [61.8.75.226]
- 16. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
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